molecular formula C9H11NO2 B1294560 Ethyl 2-pyridylacetate CAS No. 2739-98-2

Ethyl 2-pyridylacetate

Cat. No.: B1294560
CAS No.: 2739-98-2
M. Wt: 165.19 g/mol
InChI Key: IUDKTVXSXWAKJO-UHFFFAOYSA-N
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Description

Ethyl 2-pyridylacetate: is an organic compound with the molecular formula C9H11NO2. It is a clear yellow liquid that is soluble in water and various organic solvents. This compound is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs .

Biochemical Analysis

Biochemical Properties

Ethyl 2-pyridylacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to form derivatives that involve the linkage of a 2-pyridyl ring with thiourea, 1,2,4-triazole, thiadiazole, and oxadiazole moieties . These interactions are crucial for its function in biochemical processes, including enzyme inhibition and activation.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound exhibit cytotoxicity and antiviral activity against HIV-1 . These effects highlight its potential in therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, leading to the modulation of their activity. For example, this compound derivatives have been shown to inhibit the growth of certain microorganisms by targeting specific enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that this compound can cause skin and eye irritation, as well as respiratory issues at high concentrations . These findings underscore the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic pathways include oxidative C-H functionalization, which is essential for its conversion into active metabolites . These pathways play a crucial role in determining the compound’s bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are essential for its biological activity and therapeutic potential .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These processes ensure that this compound reaches its site of action within the cell, where it can exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-pyridylacetate can be synthesized through several methods. One common method involves the reaction of 2-pyridineacetic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. Another method involves the esterification of 2-pyridineacetic acid with ethanol using a catalyst like hydrochloric acid .

Industrial Production Methods: In an industrial setting, this compound is typically produced by the esterification of 2-pyridineacetic acid with ethanol. The reaction is carried out in a large reactor with continuous stirring and heating. The product is then purified through distillation to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-pyridylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

ethyl 2-pyridin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-12-9(11)7-8-5-3-4-6-10-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDKTVXSXWAKJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181817
Record name Ethyl 2-pyridylacetate
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2739-98-2
Record name Ethyl 2-pyridylacetate
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Record name Ethyl 2-pyridylacetate
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Record name 2739-98-2
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Record name Ethyl 2-pyridylacetate
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Record name Ethyl 2-pyridylacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What types of heterocyclic systems can be synthesized using ethyl 2-pyridylacetate?

A1: this compound has proven useful in synthesizing indolizines and benz[b]indolizines. For instance, reacting this compound with p-benzoquinone or p-toluoquinone yields 3-hydroxy- and 1-methyl-3-hydroxy-10-ethoxycarbonylbenz[b]indolizine, respectively []. Additionally, it reacts with 1,4-naphthoquinone to produce 12-ethoxycarbonyl-6,11-dioxo-6,11-dihydronaphth[2,3-b]indolizine [].

Q2: Can this compound participate in radical reactions?

A3: Yes, this compound can undergo iodine-catalyzed oxidative coupling-annulation with alkenes to form indolizines []. This reaction is proposed to follow a radical mechanism, supported by radical trapping experiments []. The use of tert-butyl hydrogen peroxide (TBHP) as an oxidant alongside iodine is crucial for this transformation [].

Q3: Are there alternative synthetic routes to access this compound?

A4: Yes, several methods have been developed for the preparation of this compound. While specific procedures are not detailed within the provided abstracts, two articles highlight this aspect. One paper focuses on a convenient preparation method for this compound []. Another study describes the synthesis of a series of derivatives originating from this compound [].

Q4: Beyond indolizines, what other heterocycles utilize this compound in their synthesis?

A5: this compound serves as a starting material in the synthesis of 2-hydroxypyrazolo[1,5-a]pyridine []. This reaction involves the interaction of this compound with hydroxylamine-O-sulfonic acid [].

Q5: Has this compound been used to create more complex heterocyclic systems?

A6: Researchers have employed this compound in a one-pot synthesis of ethyl 8,9-difluoro-6-oxo-6H-benzo[c]quinolizine-5-carboxylate []. This synthesis involves condensation with 2,4,5-trifluorobenzoyl chloride followed by intramolecular nucleophilic aromatic substitution to construct the desired ring system [].

Q6: Are there any reported limitations or challenges associated with using this compound in synthesis?

A7: While generally versatile, some reactions involving this compound may exhibit limitations. For instance, the iodine-catalyzed oxidative coupling-annulation with alkenes to form indolizines shows decreased yields with electron-rich substrates like para-methoxy styrene and electron-deficient substrates like 4-vinylbenzonitrile []. Additionally, common iodide catalysts like tetrabutylammonium iodide were ineffective in this specific transformation [].

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